An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The imidazo[2,1-b]thiazole framework represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This fused heterocyclic system, integrating both imidazole and thiazole rings, offers a unique three-dimensional architecture that facilitates interactions with a wide array of biological targets. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The subject of this guide, 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid, is a key intermediate in the synthesis of novel therapeutic agents, making a thorough understanding of its physicochemical properties paramount for researchers in drug discovery and development. This document serves as a comprehensive technical resource, providing both established data and robust experimental protocols for the characterization of this important molecule.
Molecular Structure and Core Properties
6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is a crystalline solid at room temperature.[4] Its fundamental properties are summarized in the table below. The presence of the carboxylic acid group, the chlorine atom, and the fused aromatic ring system dictates its chemical behavior and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClN₂O₂S | [5][6] |
| Molecular Weight | 202.62 g/mol | [6] |
| CAS Number | 24918-20-5 | [4][5][6] |
| Predicted LogP | 2.55 | [4] |
| Predicted Density | 1.91 g/cm³ | [4] |
Synthesis and Chemical Reactivity
While specific literature on the synthesis of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid is not abundant, a plausible and efficient synthetic route can be proposed based on established heterocyclic chemistry principles. This multi-step synthesis leverages the reactivity of the imidazo[2,1-b]thiazole core.
Caption: Proposed synthetic pathway for 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 6-Chloroimidazo[2,1-b]thiazole The initial step involves the condensation of 2-amino-4-chlorothiazole with an appropriate α-haloketone, a common method for constructing the imidazo[2,1-b]thiazole ring system.
Step 2: Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[7]
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Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Procedure:
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To a solution of 6-chloroimidazo[2,1-b]thiazole in a suitable solvent (e.g., 1,2-dichloroethane), add the Vilsmeier reagent (prepared by the slow addition of POCl₃ to DMF at 0 °C).
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The reaction mixture is typically stirred at an elevated temperature until the starting material is consumed (monitored by TLC).
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Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate solution) to precipitate the aldehyde product.
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Step 3: Oxidation of the Aldehyde The final step is the oxidation of the aldehyde group to a carboxylic acid. Several mild and efficient methods are available for this transformation on heterocyclic systems.
-
Reagents: A suitable oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous basic solution, or sodium chlorite (NaClO₂).
-
Procedure (using KMnO₄):
-
Dissolve the 6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde in a suitable solvent mixture (e.g., acetone/water).
-
Add a solution of potassium permanganate dropwise at a controlled temperature.
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After the reaction is complete, the excess permanganate is destroyed, and the manganese dioxide is filtered off.
-
The filtrate is then acidified to precipitate the carboxylic acid product, which can be purified by recrystallization.
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Key Physicochemical Properties and Their Determination
A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for its development. The following sections outline the key properties of 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid and the recommended experimental protocols for their determination.
Solubility
The solubility of a compound in various media is a critical parameter that influences its absorption, distribution, and formulation.
Qualitative Solubility Testing: A preliminary assessment of solubility can be performed in various solvents to classify the compound.
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Procedure:
-
Add a small amount (a few milligrams) of the compound to separate test tubes containing water, 5% aqueous NaOH, and 5% aqueous NaHCO₃.
-
Observe for dissolution. Solubility in NaOH and NaHCO₃ is indicative of an acidic functional group.
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Quantitative Aqueous Solubility Determination: For a precise measurement of aqueous solubility, the shake-flask method is a standard approach.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of purified water in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered, and the concentration of the dissolved compound in the clear filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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Caption: Workflow for quantitative aqueous solubility determination.
Acidity Constant (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group and is essential for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is the gold standard for pKa determination.
-
Procedure:
-
A precisely weighed amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol to ensure solubility).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.
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A titration curve (pH vs. volume of titrant added) is generated. The pKa is the pH at which half of the acid has been neutralized.
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Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
-
Procedure:
-
A small amount of the finely powdered, dry compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting range.
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Thermal Stability
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of a compound.
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TGA: Measures the change in mass of a sample as a function of temperature. This can reveal decomposition temperatures and the presence of solvates.
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DSC: Measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, phase transitions, and decomposition.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[2,1-b]thiazole ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
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O-H stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group.
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C=O stretch: A strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.
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C-Cl stretch: A band in the fingerprint region (typically below 800 cm⁻¹) may be attributed to the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion Peak: A prominent molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (202.62 g/mol ) is expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion cluster.
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Fragmentation: Common fragmentation pathways for such heterocyclic systems may involve the loss of small molecules like CO₂, HCl, or cleavage of the ring system.
Stability and Storage
Given the presence of a carboxylic acid group, 6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid should be stored in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents. It is advisable to store it in a tightly sealed container to protect it from moisture. Long-term stability studies under various conditions (temperature, humidity, light) are recommended to establish its shelf-life and appropriate storage conditions for pharmaceutical applications.
References
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Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. (URL: [Link])
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From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? (URL: [Link])
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Selected biologically active benzo[d]imidazo[2,1-b]thiazoles and... (URL: [Link])
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Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC. (URL: [Link])
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New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed. (URL: [Link])
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6-CHLORO-IMIDAZO[2,1-B]THIAZOLE-5-CARBOXYLIC ACID - ChemBK. (URL: [Link])
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6-chloroimidazo[2,1-b][1][3]thiazole - ChemSynthesis. (URL: [Link])
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One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. (URL: [Link])
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6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid | P&S Chemicals. (URL: [Link])
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Carboxylic Acid Unknowns and Titration. (URL: [Link])
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Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed. (URL: [Link])
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])
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Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC. (URL: [Link])
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Video: Melting Point Determination of Solid Organic Compounds - JoVE. (URL: [Link])
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VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. (URL: [Link])
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Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (URL: [Link])
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¹H‐NMR chemical shifts of imidazothiazole 1 and its 6‐phenyl analogue. Values taken from Ref. [17c] - ResearchGate. (URL: [Link])
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Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. - ResearchGate. (URL: [Link])
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CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (URL: [Link])
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Chemistry of Imidazo[2,1-b][1][3][8]thiadiazoles - ResearchGate. (URL: [Link])
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Investigation of Thermal Properties of Carboxylates with Various Structures. (URL: [Link])
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Thermogravimetric analysis - Wikipedia. (URL: [Link])
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